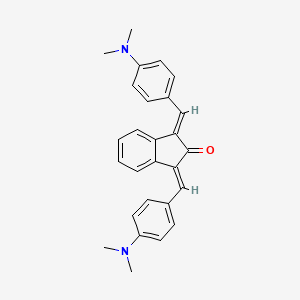
1,3-Bis(p-(dimethylamino)benzylidene)-2-indanone (high melting isomer)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(p-(dimethylamino)benzylidene)-2-indanone (high melting isomer) is an organic compound known for its unique structural properties and high melting point This compound is characterized by the presence of two p-(dimethylamino)benzylidene groups attached to an indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(p-(dimethylamino)benzylidene)-2-indanone typically involves the condensation of p-(dimethylamino)benzaldehyde with 2-indanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction. The product is then purified through recrystallization to obtain the high melting isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(p-(dimethylamino)benzylidene)-2-indanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(p-(dimethylamino)benzylidene)-2-indanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its high melting point and stability.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(p-(dimethylamino)benzylidene)-2-indanone involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(dimethylamino)benzylideneacetone: Similar structure but different core.
1,3-Bis(dimethylamino)benzylidenemalononitrile: Contains a malononitrile core instead of indanone.
1,3-Bis(dimethylamino)benzylidenecyclopentanone: Contains a cyclopentanone core.
Uniqueness
1,3-Bis(p-(dimethylamino)benzylidene)-2-indanone is unique due to its high melting point and the presence of the indanone core, which imparts specific electronic and steric properties. These features make it particularly useful in applications requiring high thermal stability and specific reactivity.
Propiedades
Número CAS |
21889-12-3 |
|---|---|
Fórmula molecular |
C27H26N2O |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(1E,3E)-1,3-bis[[4-(dimethylamino)phenyl]methylidene]inden-2-one |
InChI |
InChI=1S/C27H26N2O/c1-28(2)21-13-9-19(10-14-21)17-25-23-7-5-6-8-24(23)26(27(25)30)18-20-11-15-22(16-12-20)29(3)4/h5-18H,1-4H3/b25-17+,26-18+ |
Clave InChI |
LBXCRCFJZWEKDF-RPCRKUJJSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C4=CC=CC=C24)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=CC4=CC=C(C=C4)N(C)C)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


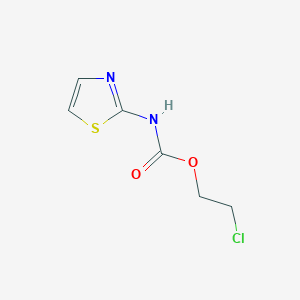
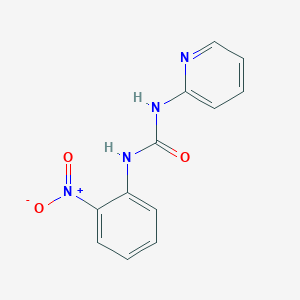
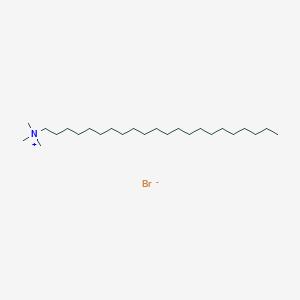
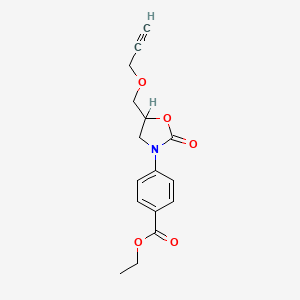

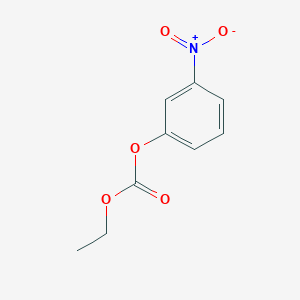
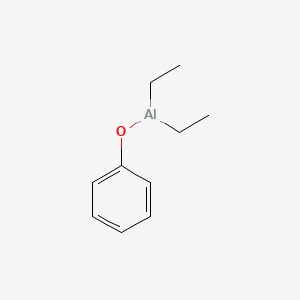

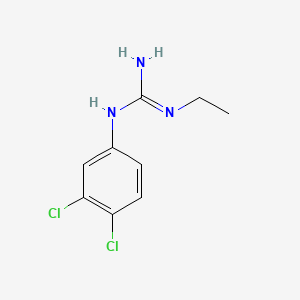
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)

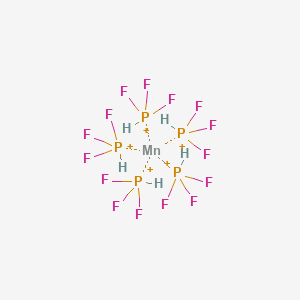
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

